2-Bromophenylboronic acid
Overview
Description
2-Bromophenylboronic acid is an organic compound with the molecular formula C6H6BBrO2. It is a derivative of boronic acid and is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound is characterized by its white to off-white powder form and has a melting point of approximately 113°C .
Mechanism of Action
Target of Action
The primary target of 2-Bromophenylboronic acid is the formation of amide bonds from amines and carboxylic acids . This compound is used to promote greener amidations of carboxylic acids and amines in catalytic amounts .
Mode of Action
this compound interacts with its targets by catalyzing the formation of amide bonds . This technology avoids the requirement of preactivation of the carboxylic acid or use of coupling reagents .
Biochemical Pathways
The biochemical pathway affected by this compound is the formation of amide bonds . The downstream effects include the creation of new compounds through the formation of these bonds .
Result of Action
The molecular and cellular effects of this compound’s action include the formation of amide bonds, which can lead to the creation of new compounds . This can be particularly useful in the field of organic synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed, and at room temperature . These conditions help maintain the stability and effectiveness of the compound .
Biochemical Analysis
Biochemical Properties
2-Bromophenylboronic acid plays a significant role in biochemical reactions. It catalyzes the formation of amide bonds from amines and carboxylic acids . This technology avoids the requirement of preactivation of the carboxylic acid or use of coupling reagents .
Cellular Effects
It is known to be used in the formation of amide bonds, which are fundamental in protein structure and function .
Molecular Mechanism
The molecular mechanism of this compound involves its role in the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Temporal Effects in Laboratory Settings
It is known to be used in the formation of amide bonds, which are fundamental in protein structure and function .
Metabolic Pathways
It is known to be used in the formation of amide bonds, which are fundamental in protein structure and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromophenylboronic acid typically involves the following steps:
Starting Material: 2-Bromoaniline is used as the starting material.
Diazotization and Iodination: 2-Bromoaniline undergoes diazotization followed by iodination to form 1-Bromo-2-iodobenzene.
Magnesium Iodide Exchange: The intermediate 1-Bromo-2-iodobenzene is then subjected to magnesium iodide exchange using isopropylmagnesium bromide to produce o-bromophenylmagnesium bromide.
Substitution Reaction: The o-bromophenylmagnesium bromide undergoes a substitution reaction with trimethyl borate to form methyl o-bromophenylboronic acid.
Hydrolysis: Finally, methyl o-bromophenylboronic acid is hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Bromophenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it couples with aryl halides or vinyl esters using palladium catalysts to form carbon-carbon bonds.
Amidation Reactions: It catalyzes the formation of amide bonds from amines and carboxylic acids, promoting greener amidations without the need for preactivation of the carboxylic acid.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Trimethyl Borate: Used in the synthesis of this compound.
Isopropylmagnesium Bromide: Used in magnesium iodide exchange reactions.
Major Products:
Carbon-Carbon Bonded Compounds: Formed through Suzuki-Miyaura coupling.
Amides: Formed through amidation reactions.
Scientific Research Applications
2-Bromophenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 3-Bromophenylboronic Acid
- 4-Bromophenylboronic Acid
- Phenylboronic Acid
Comparison: 2-Bromophenylboronic acid is unique due to its specific bromine substitution at the ortho position, which influences its reactivity and selectivity in chemical reactions. Compared to its isomers (3-Bromophenylboronic acid and 4-Bromophenylboronic acid), it exhibits different reactivity patterns in Suzuki-Miyaura coupling and other reactions .
Properties
IUPAC Name |
(2-bromophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BBrO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVCYMZAEQRYHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BBrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378346 | |
Record name | 2-Bromophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244205-40-1 | |
Record name | 2-Bromophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-bromophenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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